molecular formula C5H8N2S B075033 4,5-Dimethyl-1H-imidazole-2-thiol CAS No. 1192-72-9

4,5-Dimethyl-1H-imidazole-2-thiol

Cat. No. B075033
CAS RN: 1192-72-9
M. Wt: 128.2 g/mol
InChI Key: RJZVFQDMZHOHKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 4,5-Dimethyl-1H-imidazole-2-thiol, often involves reactions of corresponding o-amino esters with sulfamoyl chloride to prepare derivatives of the heterocyclic ring systems (Edenhofer & Meister, 1977). Another synthesis approach involves the solvent-free pathway for preparing imidazole derivatives, demonstrating specific spectroscopic and reactive properties through combined experimental and computational approaches (Hossain et al., 2018).

Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-1H-imidazole-2-thiol and related compounds has been explored through various studies. For instance, the structure and protonation study of the imidazo[2,1-b]-1,3,4-thiadiazole system provided insights into the molecular properties, mainly aromaticity and basicity, based on semi-empirically calculated ring-currents (Schenetti et al., 1980).

Chemical Reactions and Properties

Imidazole thiols, including 4,5-Dimethyl-1H-imidazole-2-thiol, exhibit unique chemical reactions and properties. The thermodynamic and electrochemical properties of imidazole-2-thiols have been determined, showing significant substituent effects on oxidation and reduction potentials (Po et al., 1991).

Physical Properties Analysis

The physical properties of imidazole derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl have shown photochromism in solution on irradiation, indicating unique physical properties related to light absorption and emission (Bai et al., 2010).

Scientific Research Applications

  • Electrochemical Properties : A study focused on the thermodynamic and electrochemical properties of imidazole-2-thiols, including 4,5-dimethylimidazole-2-thiol. It examined their oxidation and reduction potentials and the effects of substituents on these properties (Po et al., 1991).

  • Alkylation with Iodomethylsilanes and Siloxanes : Research explored the alkylation of 4,5-dihydro-1H-imidazole-2-thiol with various iodomethylsilanes and siloxanes, leading to new organosilicon ionic liquids (Yarosh et al., 2017).

  • Reactivity and Spectroscopic Characterization : A study on newly synthesized imidazole derivatives, including derivatives of 4,5-dimethyl-1H-imidazole-2-thiol, investigated their reactivity and spectroscopic properties using experimental and computational approaches (Hossain et al., 2018).

  • Antimicrobial and Anticancer Activities : Another research examined the synthesis and biological evaluation of 4,5-dimethyl-1H-imidazole-2-thiol derivatives, revealing their anticancer activities against various cancer cell lines (Duran & Demirayak, 2012).

  • Corrosion Inhibition : A study investigated arylamino substituted mercaptoimidazole derivatives, including 4,5-dimethyl-1H-imidazole-2-thiol, as corrosion inhibitors for carbon steel in acidic media (Duran et al., 2021).

  • Formation of Fused Heterocycles : Research on the nucleophilic substitution of 4H-imidazoles by thiols, leading to bis-imidazoles and tetraazafulvalenes, included studies on 4,5-dimethyl-1H-imidazole-2-thiol (Atzrodt et al., 2000).

  • Photochromic Behavior and Magnetic Relaxation : A study synthesized bisthienylethene-cobalt(II) complexes involving 4,5-dimethyl-1H-imidazole-2-thiol, showing unique photochromic behavior and magnetic relaxation properties (Cao et al., 2015).

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

4,5-dimethyl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-3-4(2)7-5(8)6-3/h1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZVFQDMZHOHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374393
Record name 4,5-Dimethyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-1H-imidazole-2-thiol

CAS RN

1192-72-9
Record name 1192-72-9
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Record name 1192-72-9
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Record name 4,5-Dimethyl-1H-imidazole-2-thiol
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Record name 4,5-dimethyl-1H-imidazole-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LM Miller, SC Mayer, DM Berger, DH Boschelli… - Bioorganic & medicinal …, 2009 - Elsevier
Insulin-like growth factor receptor (IGF-1R) is a growth factor receptor tyrosine kinase that acts as a critical mediator of cell proliferation and survival. Inhibitors of this receptor are …
Number of citations: 54 www.sciencedirect.com
R Huang, V Gyanani, S Zhao, Y Lu, X Guo - Pharmaceuticals, 2022 - mdpi.com
In efforts to enhance the activity of liposomal drugs against solid tumors, three novel lipids that carry imidazole-based headgroups of incremental basicity were prepared and …
Number of citations: 8 www.mdpi.com

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